Trans-3-(Boc-amino)cyclobutylpropanoic acid
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Overview
Description
Trans-3-(Boc-amino)cyclobutylpropanoic acid: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol It is characterized by the presence of a cyclobutane ring, a propanoic acid moiety, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3-(Boc-amino)cyclobutylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and subsequently protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through a series of reactions, including alkylation and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Trans-3-(Boc-amino)cyclobutylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Trans-3-(Boc-amino)cyclobutylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Trans-3-(Boc-amino)cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Trans-3-(Boc-amino)cyclobutylpropanoic acid can be compared with other similar compounds, such as:
Trans-3-(Boc-amino)cyclobutanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a propanoic acid moiety.
Trans-3-(Boc-amino)cyclobutylacetic acid: Differing by the length of the carbon chain attached to the cyclobutane ring.
Trans-3-(Boc-amino)cyclobutylmethanol: Featuring a hydroxyl group instead of a carboxylic acid.
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCJYYRLCOZQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225126-83-8 |
Source
|
Record name | 3-[(1s,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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